

Toralactone: A Technical Guide to its Spectroscopic Data

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Toralactone is a naturally occurring naphtho-α-pyrone that has been isolated from the seeds of plants belonging to the Cassia genus, particularly Cassia tora (also known as Senna tora) and Cassia obtusifolia.[1][2] This compound has garnered interest in the scientific community due to its potential biological activities. Research suggests that Toralactone and its derivatives may possess anti-estrogenic, blood fat-reducing, and weight-reducing properties. This technical guide provides a comprehensive overview of the spectroscopic data of Toralactone, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to aid researchers in its identification, characterization, and further investigation.

Chemical Properties



Property	Value	Source
Molecular Formula	C15H12O5	PubChem
Molecular Weight	272.25 g/mol	PubChem
Exact Mass	272.06847348 Da	PubChem
IUPAC Name	9,10-dihydroxy-7-methoxy-3- methyl-1H- benzo[g]isochromen-1-one	PubChem
CAS Number	41743-74-2	PubChem

Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

While a comprehensive, publicly available dataset of the experimental 1H and ^{13}C NMR spectroscopic data for Toralactone is not readily found in the reviewed literature, the following tables outline the expected signals based on its known structure. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Table 1: Predicted ¹H NMR Spectroscopic Data for Toralactone

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	~6.2 - 6.4	S	-
H-5	~7.0 - 7.2	d	~2.5
H-6	~6.8 - 7.0	d	~2.5
H-8	~6.5 - 6.7	S	-
3-CH₃	~2.2 - 2.4	S	-
7-OCH₃	~3.8 - 4.0	S	-
9-OH	Variable	br s	-
10-OH	Variable	br s	-



Note: The chemical shifts for the hydroxyl protons (9-OH and 10-OH) are highly dependent on the solvent and concentration and will likely appear as broad singlets.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Toralactone

Carbon	Chemical Shift (ppm)
C-1	~165
C-3	~150
C-4	~100
C-4a	~135
C-5	~105
C-6	~120
C-6a	~110
C-7	~160
C-8	~95
C-9	~155
C-10	~145
C-10a	~115
C-10b	~125
3-CH₃	~20
7-OCH₃	~55

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of Toralactone. The predicted collision cross-section (CCS) values for various adducts of Toralactone provide additional structural information and can aid in its identification in complex mixtures.



Table 3: Predicted Mass Spectrometry Data for Toralactone

Adduct	Predicted m/z	Predicted CCS (Ų)
[M+H]+	273.07576	155.6
[M+Na] ⁺	295.05770	168.6
[M-H] ⁻	271.06120	161.2
[M+NH ₄] ⁺	290.10230	172.4
[M+K]+	311.03164	165.9
[M+H-H ₂ O] ⁺	255.06574	149.1

Data sourced from PubChemLite.

A detailed experimental mass fragmentation pattern for Toralactone is not widely published. However, based on its structure, common fragmentation pathways would likely involve the loss of small neutral molecules such as CO (28 Da) and CO₂ (44 Da) from the lactone ring, as well as the cleavage of the methoxy group (CH₃, 15 Da; OCH₃, 31 Da).

Experimental Protocols Isolation of Toralactone

The following is a general procedure for the isolation of Toralactone from the seeds of Cassia tora, based on common phytochemical extraction and isolation techniques.



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Isolation workflow for Toralactone.

• Extraction: The dried and powdered seeds of Cassia tora are extracted with a suitable organic solvent, typically methanol or ethanol, at room temperature or under reflux.



- Concentration: The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.
- Solvent Partitioning: The crude extract is suspended in water and successively partitioned
 with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to
 separate compounds based on their polarity. Toralactone is typically found in the ethyl
 acetate fraction.
- Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel or Sephadex LH-20. The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate or chloroform and methanol, with increasing polarity.
- Purification: Fractions containing Toralactone, as identified by thin-layer chromatography (TLC), are combined and further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to yield pure Toralactone.

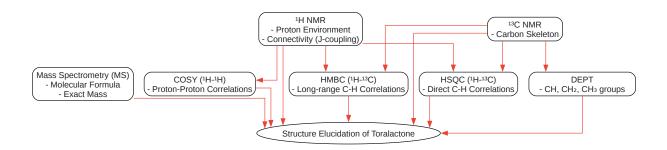
Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated solvents such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- Mass Spectrometry: Mass spectra are obtained using a high-resolution mass spectrometer, often with an electrospray ionization (ESI) source, to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns.

Logical Relationships in Spectroscopic Analysis

The structural elucidation of a natural product like Toralactone relies on the integration of data from various spectroscopic techniques. The logical flow of this process is depicted below.





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Spectroscopic data integration for structure elucidation.

Conclusion

This technical guide summarizes the key spectroscopic data and experimental considerations for Toralactone. While predicted NMR data is provided, the acquisition of detailed experimental ¹H and ¹³C NMR spectra, along with a comprehensive mass fragmentation analysis, is essential for the unambiguous identification and characterization of this compound. The provided protocols and logical workflows offer a foundational framework for researchers and professionals in the fields of natural product chemistry and drug development to further explore the potential of Toralactone.

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